1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
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Overview
Description
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a chemical compound with a complex structure that includes a bromine atom, a methylsulfonyl group, and a benzothiophene core
Preparation Methods
The synthesis of 1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency .
Chemical Reactions Analysis
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace the bromine atom or the methylsulfonyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can be compared with other similar compounds, such as:
- 1-bromo-6,6-dimethyl-3-methylthio-6,7-dihydro-2-benzothiophen-4-one
- 1-bromo-6,6-dimethyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one These compounds share a similar benzothiophene core but differ in the substituents attached to the core structure. The unique combination of substituents in this compound gives it distinct chemical properties and potential applications.
Properties
IUPAC Name |
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S2/c1-15(12,13)9-7-5(8(10)14-9)3-2-4-6(7)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXVMFOPZWCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(S1)Br)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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